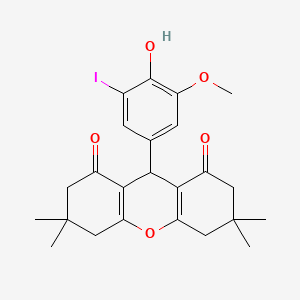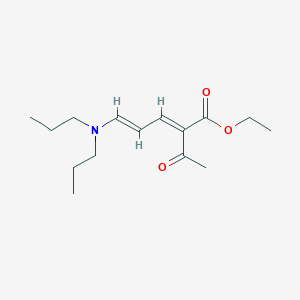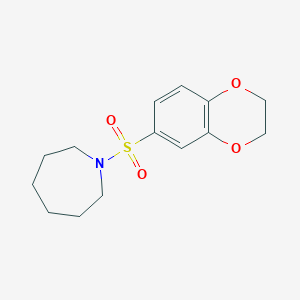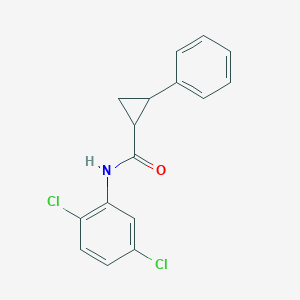
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of 2-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction could produce oxazolines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research into this compound may reveal similar bioactivities, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors could lead to the discovery of new treatments for various diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one would depend on its specific interactions with molecular targets. Typically, oxazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
- 2-(2-Methylphenyl)-4-(phenylmethylidene)-1,3-oxazol-5-one
- 2-(2-Methylphenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one
Uniqueness
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is unique due to the presence of both a thiophene ring and a methylphenyl group. This combination of structural features may confer distinct chemical and biological properties, setting it apart from other oxazole derivatives.
Propiedades
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-5-2-3-7-12(10)14-16-13(15(17)18-14)9-11-6-4-8-19-11/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHDIRZIQPSSFM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CS3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CS3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)

![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one](/img/structure/B5051916.png)

![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![ethyl 2-[(13-cyclohexyl-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl)sulfanyl]acetate](/img/structure/B5051925.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate](/img/structure/B5051947.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B5051949.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5051973.png)
![6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PYRIDIN-3-YL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE](/img/structure/B5051981.png)


